methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate
Overview
Description
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate is a useful research compound. Its molecular formula is C15H18F3NO7S and its molecular weight is 413.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate, with a molecular formula of C₁₅H₁₈F₃NO₇S and a molecular weight of approximately 413.36 g/mol, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl group and a trifluoromethanesulfonyl moiety, which may influence its pharmacological properties.
- Molecular Formula : C₁₅H₁₈F₃NO₇S
- Molecular Weight : 413.36 g/mol
- CAS Number : 225517-17-9
- Purity : ≥ 95%
- Appearance : Pale yellow solid
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈F₃NO₇S |
Molecular Weight | 413.36 g/mol |
CAS Number | 225517-17-9 |
Purity | ≥ 95% |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethanesulfonyl group is known for enhancing the reactivity of compounds, potentially leading to increased inhibition of specific enzymes or receptors involved in disease processes.
Antimicrobial Activity
Recent studies have indicated that similar compounds with sulfonyl groups exhibit antimicrobial properties. For instance, compounds targeting bacterial virulence factors have shown promise in reducing pathogenicity without relying solely on traditional antibiotic mechanisms. This compound's structural analogs have been evaluated for their effectiveness against Gram-negative bacteria, particularly focusing on their ability to inhibit the Type III secretion system (T3SS), a critical virulence factor in pathogens such as E. coli and Salmonella spp. .
Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation. The presence of the tert-butoxycarbonyl group may influence the compound's solubility and bioavailability, enhancing its therapeutic potential in inflammatory conditions .
Case Studies
-
Inhibition of Type III Secretion System
- In a study evaluating the effects of various sulfonyl-containing compounds on the T3SS, this compound was tested at varying concentrations. Results indicated significant inhibition at concentrations above 50 µM, suggesting potential utility as an antimicrobial agent against certain bacterial infections .
- Cytotoxicity Assessment
Pharmacological Studies
Research has shown that compounds similar to this compound can modulate various biological pathways:
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethylsulfonyloxy)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO7S/c1-14(2,3)25-13(21)19-11(12(20)24-4)9-5-7-10(8-6-9)26-27(22,23)15(16,17)18/h5-8,11H,1-4H3,(H,19,21)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWXVVSPWNKHBK-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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